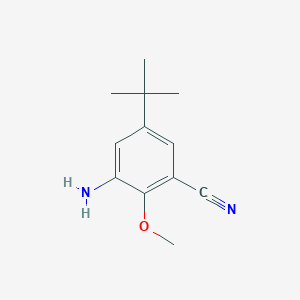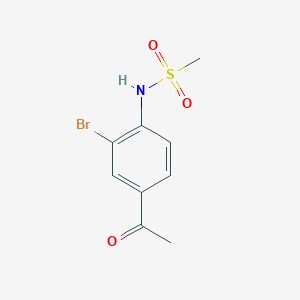![molecular formula C10H12N2O2 B8480356 4-[(3-Amino-2-hydroxypropyl)oxy]benzonitrile](/img/structure/B8480356.png)
4-[(3-Amino-2-hydroxypropyl)oxy]benzonitrile
概要
説明
4-[(3-Amino-2-hydroxypropyl)oxy]benzonitrile is an organic compound with the molecular formula C10H12N2O2 It is characterized by the presence of an amino group, a hydroxypropoxy group, and a benzonitrile moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Amino-2-hydroxypropyl)oxy]benzonitrile typically involves the reaction of 4-hydroxybenzonitrile with 3-amino-2-hydroxypropyl derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete conversion of the starting materials.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
4-[(3-Amino-2-hydroxypropyl)oxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro or imino derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of ethers or esters.
科学的研究の応用
4-[(3-Amino-2-hydroxypropyl)oxy]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-[(3-Amino-2-hydroxypropyl)oxy]benzonitrile involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The benzonitrile moiety can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
4-Aminobenzonitrile: Lacks the hydroxypropoxy group, making it less versatile in certain reactions.
4-(2-Hydroxypropoxy)benzonitrile: Lacks the amino group, reducing its potential for hydrogen bonding interactions.
3-Amino-4-hydroxybenzonitrile: Different positioning of functional groups, leading to distinct reactivity and applications.
Uniqueness
4-[(3-Amino-2-hydroxypropyl)oxy]benzonitrile is unique due to the presence of both amino and hydroxypropoxy groups, which provide a combination of reactivity and interaction potential. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C10H12N2O2 |
|---|---|
分子量 |
192.21 g/mol |
IUPAC名 |
4-(3-amino-2-hydroxypropoxy)benzonitrile |
InChI |
InChI=1S/C10H12N2O2/c11-5-8-1-3-10(4-2-8)14-7-9(13)6-12/h1-4,9,13H,6-7,12H2 |
InChIキー |
UDZJFMWGZYXJMG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C#N)OCC(CN)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
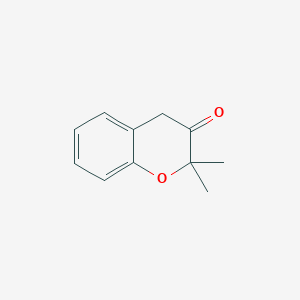
![1-(7-Methoxy-benzo[1,3]dioxol-5-yl)-ethanol](/img/structure/B8480278.png)
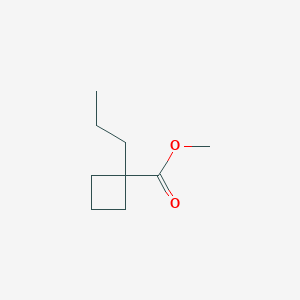
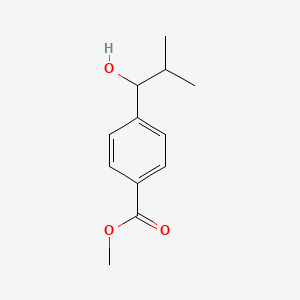
![5-[(Methylsulfonyl)methyl]-1H-indole](/img/structure/B8480299.png)
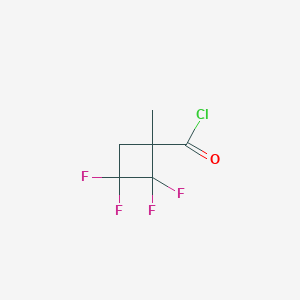

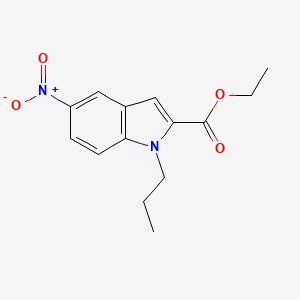
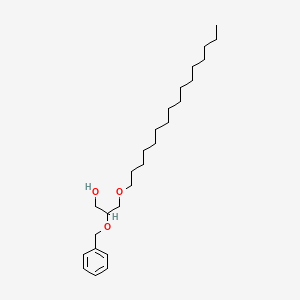
![2-(tetrazol-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-5-carboxylic acid](/img/structure/B8480341.png)


